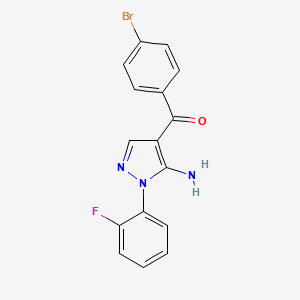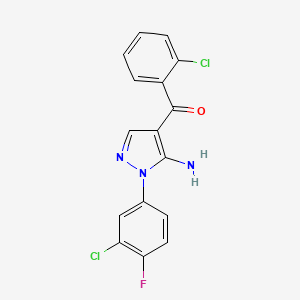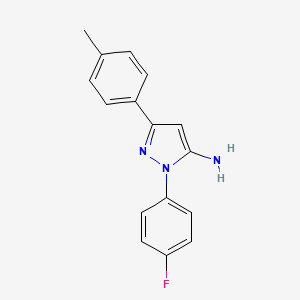![molecular formula C13H8Cl2F3NO2S B3042487 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline CAS No. 634187-71-6](/img/structure/B3042487.png)
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline
Descripción general
Descripción
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline is an aromatic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, sulphonyl, and trifluoromethyl groups attached to an aniline core. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 4-chloroaniline, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various derivatives depending on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-[(4-chlorophenyl)sulphonyl]aniline
- 4-Chloro-5-(trifluoromethyl)aniline
- 2-[(4-Chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline
Uniqueness
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline is unique due to the presence of both sulphonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds that lack one or more of these functional groups.
Propiedades
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfonyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO2S/c14-7-1-3-8(4-2-7)22(20,21)12-6-10(15)9(5-11(12)19)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVYJGFTKHWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)












